molecular formula C23H17BrCl2N2O4 B12036207 4-BR-2-(2-(2-(3-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 769151-10-2

4-BR-2-(2-(2-(3-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Cat. No.: B12036207
CAS No.: 769151-10-2
M. Wt: 536.2 g/mol
InChI Key: OLPYYAHYYORABY-UVHMKAGCSA-N
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Description

4-BR-2-(2-(2-(3-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C23H17BrCl2N2O4 and a molecular weight of 536.213 g/mol . This compound is known for its unique chemical structure, which includes bromine, chlorine, and phenoxy groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BR-2-(2-(2-(3-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BR-2-(2-(2-(3-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-BR-2-(2-(2-(3-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BR-2-(2-(2-(3-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-BR-2-(2-(2-(3-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate lies in its specific combination of bromine, chlorine, and phenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

769151-10-2

Molecular Formula

C23H17BrCl2N2O4

Molecular Weight

536.2 g/mol

IUPAC Name

[4-bromo-2-[(E)-[2-(3-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C23H17BrCl2N2O4/c1-14(31-18-6-4-5-17(25)12-18)22(29)28-27-13-15-11-16(24)9-10-21(15)32-23(30)19-7-2-3-8-20(19)26/h2-14H,1H3,(H,28,29)/b27-13+

InChI Key

OLPYYAHYYORABY-UVHMKAGCSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl)OC3=CC(=CC=C3)Cl

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl)OC3=CC(=CC=C3)Cl

Origin of Product

United States

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